Factor Xa Inhibition: Nanomolar Potency Demonstrated by 1,4-Diazepane Scaffold Derivatives
While specific data for 2-(1,4-Diazepan-1-yl)pyridin-3-amine is not publicly available, closely related 1,4-diazepane derivatives, such as YM-96765, exhibit potent Factor Xa (fXa) inhibition with an IC50 of 6.8 nM [1]. This activity is attributed to the 1,4-diazepane moiety's specific interaction with the S4 aryl-binding domain of the fXa active site, a key structural requirement for achieving nanomolar potency and oral efficacy [2].
| Evidence Dimension | Factor Xa (fXa) Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Data not available for target compound; inferred from class scaffold. |
| Comparator Or Baseline | YM-96765 (a 1,4-diazepane derivative): IC50 = 6.8 nM [1] |
| Quantified Difference | Not calculable (Class-level inference) |
| Conditions | In vitro fXa enzyme inhibition assay [1] |
Why This Matters
This demonstrates that the 1,4-diazepane scaffold is a critical pharmacophore for achieving high-potency fXa inhibition, making compounds containing this moiety, like 2-(1,4-Diazepan-1-yl)pyridin-3-amine, valuable starting points for anticoagulant drug discovery.
- [1] Koshio, H., Hirayama, F., Ishihara, T., Shiraki, R., Shigenaga, T., Taniuchi, Y., ... & Tsukamoto, S. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. View Source
- [2] Koshio, H., Hirayama, F., Ishihara, T., Kaizawa, H., Shigenaga, T., Taniuchi, Y., ... & Tsukamoto, S. (2004). Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives. Bioorganic & Medicinal Chemistry, 12(20), 5415-5426. View Source
